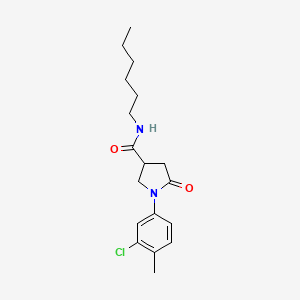![molecular formula C30H24N2O4S3 B11654418 2-[1-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11654418.png)
2-[1-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-{6-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-1-OXO-3-PHENYLPROPAN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound featuring multiple functional groups, including methoxy, dimethyl, sulfanyl, and isoindole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{6-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-1-OXO-3-PHENYLPROPAN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves multiple steps, including the formation of the quinoline and isoindole rings. Key steps may include:
Formation of the Quinoline Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfanyl Group: This step may involve the use of thiolating agents under controlled conditions.
Formation of the Isoindole Ring: This can be synthesized through cyclization reactions involving phthalic anhydride derivatives.
Final Assembly: The final compound is assembled through condensation reactions involving the intermediate products.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, facilitating various organic transformations.
Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Biology
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-(1-{6-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-1-OXO-3-PHENYLPROPAN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with these targets. This can lead to modulation of biological pathways, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures.
Isoindole Derivatives: Compounds featuring the isoindole ring.
Uniqueness
The uniqueness of 2-(1-{6-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-1-OXO-3-PHENYLPROPAN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C30H24N2O4S3 |
|---|---|
分子量 |
572.7 g/mol |
IUPAC名 |
2-[1-(6-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C30H24N2O4S3/c1-30(2)25-23(29(37)39-38-25)20-14-9-15-22(36-3)24(20)32(30)28(35)21(16-17-10-5-4-6-11-17)31-26(33)18-12-7-8-13-19(18)27(31)34/h4-15,21H,16H2,1-3H3 |
InChIキー |
LCAQOZVPGVQGSD-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C3=C(N1C(=O)C(CC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O)C(=CC=C3)OC)C(=S)SS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-naphthalen-1-yl-amine](/img/structure/B11654336.png)
![(6Z)-6-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654349.png)

![4-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine](/img/structure/B11654366.png)
![(6Z)-2-ethyl-5-imino-6-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654372.png)


![Ethyl 2-{[(4-butoxy-3-methoxyphenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate](/img/structure/B11654382.png)

![Ethyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11654405.png)
![N-[4-(2-Phenoxyacetamido)phenyl]thiophene-2-carboxamide](/img/structure/B11654406.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-chloro-2-hydroxyphenyl)propanamide](/img/structure/B11654407.png)
![(6Z)-6-(3-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654413.png)
![6,8-dibromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11654423.png)
